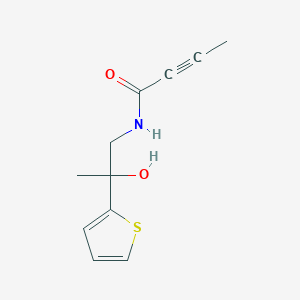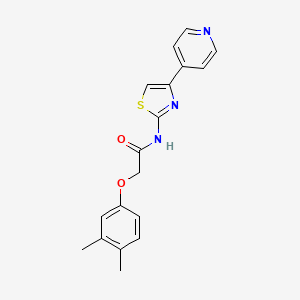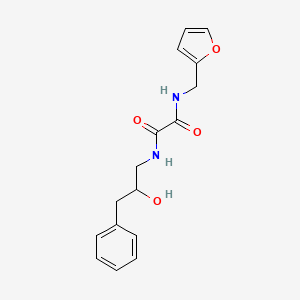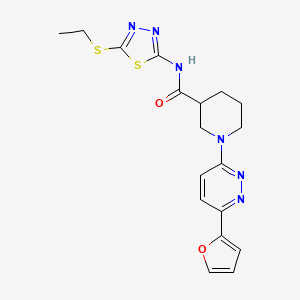
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a fascinating compound with a complex structure that consists of multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves the coupling of the thiadiazole and pyridazine moieties, followed by the introduction of the piperidine and carboxamide functionalities. Typical reaction conditions include using polar aprotic solvents, catalysts like palladium or copper, and temperature control to optimize yields.
Industrial Production Methods: : On an industrial scale, production might involve batch processing with automated controls for temperature, pH, and concentration of reagents to ensure consistency and safety. The use of continuous flow reactors could also enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, such as:
Oxidation: : It can be oxidized to form sulfoxides or sulfones, particularly targeting the thioether moiety.
Reduction: : The carbonyl groups can be reduced to corresponding alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the thiadiazole or pyridazine rings.
Common Reagents and Conditions: : Reactions might employ reagents like hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution.
Major Products: : Oxidation typically yields sulfoxides or sulfones; reduction forms alcohol derivatives; and substitution reactions yield halogenated or other substituted products.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis to create complex molecules.
Biology: : Investigated for its potential to interact with biological macromolecules, possibly altering biological pathways or enzyme activities.
Medicine: : Studied for therapeutic potential, possibly as an antimicrobial or anticancer agent due to its diverse functional groups.
Industry: : Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
This compound's effects likely arise from its ability to interact with specific molecular targets, such as proteins or enzymes. The functional groups may form hydrogen bonds, hydrophobic interactions, or coordinate with metal ions in active sites, influencing the biological pathways.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to compounds like 1,3,4-thiadiazoles or pyridazines, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide stands out due to its multi-functional nature, combining the properties of thiadiazoles, pyridazines, and piperidine-carboxamides in one structure.
Similar Compounds: : Other compounds in this family might include simple 1,3,4-thiadiazoles, pyridazine derivatives, and piperidine carboxamides, each with varying substituents that modulate their chemical and biological activities.
There you go! A deep dive into a fascinating compound. What do you think? Want to dive into any specific section more?
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-2-27-18-23-22-17(28-18)19-16(25)12-5-3-9-24(11-12)15-8-7-13(20-21-15)14-6-4-10-26-14/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQUYLKTVVRCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2851689.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2851691.png)
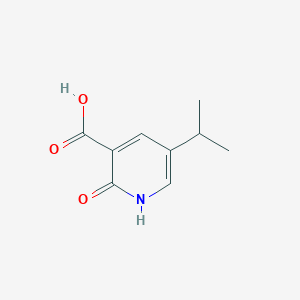
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2851695.png)
![2-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2851697.png)
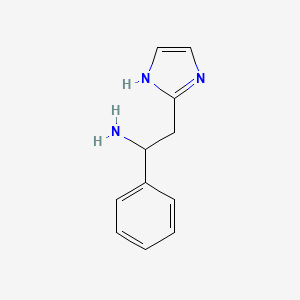
![N-cyclopentyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2851699.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2851700.png)
![6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2851701.png)
![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)
![N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide](/img/structure/B2851704.png)
